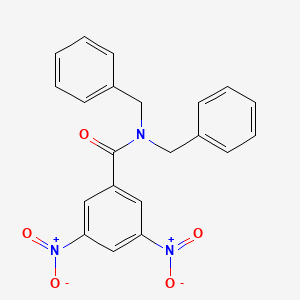

N,N-dibenzyl-3,5-dinitrobenzamide

CAS No.:

Cat. No.: VC14816627

Molecular Formula: C21H17N3O5

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17N3O5 |

|---|---|

| Molecular Weight | 391.4 g/mol |

| IUPAC Name | N,N-dibenzyl-3,5-dinitrobenzamide |

| Standard InChI | InChI=1S/C21H17N3O5/c25-21(18-11-19(23(26)27)13-20(12-18)24(28)29)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

| Standard InChI Key | GMOVORNYQNVRGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a benzamide scaffold (C₆H₅CONH₂) modified with two nitro (-NO₂) groups at the meta positions (C-3 and C-5) and two benzyl (C₆H₅CH₂) groups attached to the amide nitrogen. This configuration aligns with the general formula C₂₁H₁₇N₃O₅, as inferred from analogs like N,N-diisobutyl-3,5-dinitrobenzamide (C₁₅H₂₁N₃O₅) . The electron-withdrawing nitro groups enhance the acidity of the amide proton, a trend observed in 3,5-dinitrobenzoic acid (pKa = 2.82) .

Crystallographic Insights

Although no direct crystal data exists for N,N-dibenzyl-3,5-dinitrobenzamide, studies on N-(4-bromophenyl)-3,5-dinitrobenzamide reveal a twisted conformation between the aromatic rings (5.9° dihedral angle) stabilized by N–H···O hydrogen bonds and π-π stacking interactions . Similar intermolecular forces likely govern the packing of the dibenzyl derivative, with benzyl groups contributing to steric bulk and influencing solubility.

Synthesis and Reaction Pathways

Nitration of Benzamide Precursors

The synthesis of 3,5-dinitrobenzamide derivatives typically begins with nitration reactions. For example, 3,5-dinitrobenzoic acid is synthesized via nitration of benzoic acid using HNO₃/H₂SO₄, achieving 98% yield when starting from 3-nitrobenzoic acid . Adapting this route, N,N-dibenzyl-3-nitrobenzamide could undergo further nitration at the 5-position, though regioselectivity must be controlled to avoid over-nitration.

Amide Bond Formation

A more reliable approach involves coupling 3,5-dinitrobenzoyl chloride with dibenzylamine. This method mirrors the synthesis of N,N-diisobutyl-3,5-dinitrobenzamide, where the acid chloride reacts with diisobutylamine to form the amide bond . For the dibenzyl analog, the reaction would proceed as:

The use of acid chlorides is preferred for sensitive substrates, as demonstrated in derivatization reactions for analytical purposes .

Physicochemical Properties

Thermal Stability and Melting Behavior

Nitro groups impart thermal stability but also increase sensitivity to decomposition. The melting point of N,N-diisobutyl-3,5-dinitrobenzamide is unreported, but related compounds like 3,5-dinitrobenzoic acid melt at 205–207°C . The dibenzyl derivative’s melting point is expected to exceed 200°C due to increased molecular symmetry and π-π interactions.

Solubility and Reactivity

Polar aprotic solvents (e.g., DMF, DMSO) likely dissolve N,N-dibenzyl-3,5-dinitrobenzamide, while nonpolar solvents (e.g., hexane) exhibit poor solubility. The electron-deficient aromatic ring may undergo nucleophilic aromatic substitution under harsh conditions, though steric hindrance from benzyl groups could suppress reactivity.

Applications and Functional Utility

Analytical Chemistry

3,5-Dinitrobenzamide derivatives are widely used in identifying alcohols and amines via derivatization. For instance, esters formed with 3,5-dinitrobenzoic acid have sharp melting points, aiding compound identification . The dibenzyl variant could serve as a derivatizing agent for volatile or low-melting-point analytes, leveraging its higher molecular weight for improved crystallinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume